4-Benzyloxy-biphenyl

概要

説明

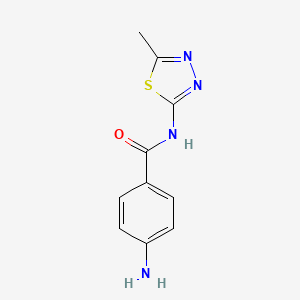

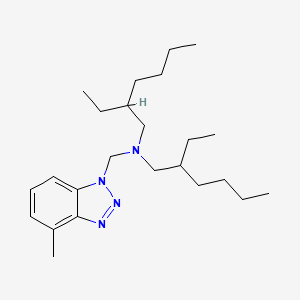

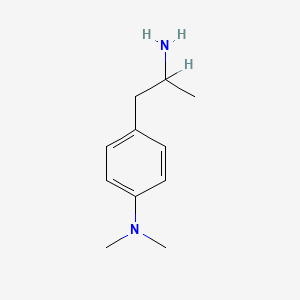

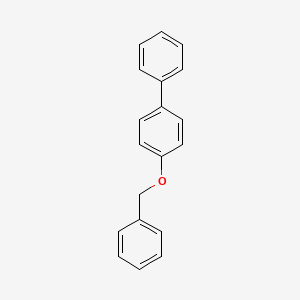

4-Benzyloxy-biphenyl is a compound with the molecular formula C19H16O . It has a molecular weight of 260.3 g/mol . The compound is also known by other names such as 1-phenyl-4-phenylmethoxybenzene and 1,1’-Biphenyl, 4-(phenylmethoxy)- .

Synthesis Analysis

The synthesis of 4-Benzyloxy-biphenyl has been successfully carried out using 4-phenylphenol and benzyl chloride in the presence of ultrasonic power (40 kHz, 300W) along with a synthesized multi-site phase-transfer catalyst .Molecular Structure Analysis

The dihedral angle between the benzene rings of the biphenyl unit is 1.54 (13)° and the C—O—C—C torsion angle . The compound’s IUPAC name is 1-phenyl-4-phenylmethoxybenzene .Physical And Chemical Properties Analysis

4-Benzyloxy-biphenyl has a molecular weight of 260.3 g/mol, XLogP3 of 5.4, and a topological polar surface area of 9.2 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and four rotatable bonds .科学的研究の応用

Liquid Crystal Displays (LCDs)

4-Benzyloxy-biphenyl: is a key component in the synthesis of novel bent-core liquid crystals (LCs) . These LCs exhibit mesomorphic properties that are crucial for the operation of LCDs. The compound’s ability to transition into different mesophases at specific temperatures makes it valuable for creating displays with fast switching times and high-resolution images.

Organic Light-Emitting Diodes (OLEDs)

The biphenyl moiety of 4-Benzyloxy-biphenyl contributes to the development of OLEDs . Its structural properties facilitate the formation of films that emit light when an electric current is applied. This application is significant in the production of thinner, more efficient, and flexible displays.

Biosensors

In biosensor technology, 4-Benzyloxy-biphenyl-based compounds are used to enhance the sensitivity and specificity of detection systems . These compounds can be engineered to react with biological analytes, producing a measurable signal that is indicative of the presence of certain biomolecules.

Organic Field-Effect Transistors (OFETs)

The electronic properties of 4-Benzyloxy-biphenyl make it a suitable candidate for use in OFETs . These transistors are essential components in flexible electronics and can be used to create lightweight, bendable circuits for various applications.

Antioxidant and Antimicrobial Agents

Research has shown that metal complexes derived from Schiff base ligands of 4-Benzyloxy-biphenyl exhibit potent antioxidant and antimicrobial activities . These properties are harnessed in the development of new drugs and preservatives that combat oxidative stress and microbial infections.

Molecular Docking Studies

4-Benzyloxy-biphenyl derivatives are utilized in molecular docking studies to understand the interaction between drugs and their target molecules . This application is crucial in drug design and discovery, helping researchers to predict the efficacy and potential side effects of new pharmaceutical compounds.

Antibacterial Agents

The structure of 4-Benzyloxy-biphenyl has been leveraged in the synthesis of compounds with antibacterial properties . These compounds are being studied as potential solutions to the growing problem of antibiotic-resistant bacteria.

Neuropathic Pain Treatment

Biphenyl derivatives, including those based on 4-Benzyloxy-biphenyl, have shown promise in the treatment of neuropathic pain . Their ability to modulate biological pathways associated with pain makes them interesting candidates for the development of new analgesics.

Safety and Hazards

作用機序

Target of Action

It’s known that benzylic compounds often interact with enzymes and receptors in the body due to their structural similarity to many biological molecules .

Mode of Action

Benzylic compounds are known to undergo various reactions due to the activation of the benzylic position . This includes SN1, SN2, and E1 reactions, which show enhanced reactivity due to the adjacent aromatic ring .

Biochemical Pathways

Benzylic compounds are known to be involved in various biochemical processes, including oxidative degradation .

Pharmacokinetics

The molecular properties of the compound, such as its molecular weight of 260330 Da , may influence its bioavailability.

特性

IUPAC Name |

1-phenyl-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O/c1-3-7-16(8-4-1)15-20-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCLAPRSZLWPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389208 | |

| Record name | 4-Benzyloxy-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-biphenyl | |

CAS RN |

84954-30-3 | |

| Record name | 4-Benzyloxy-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the liquid crystalline properties of 4-benzyloxy-biphenyl and its derivatives?

A: While 4-benzyloxy-biphenyl itself does not exhibit liquid crystalline properties [], its incorporation into larger molecular structures can induce liquid crystallinity. For instance, when incorporated as a side chain in poly[4-(methacryloxy)hexanoloxy-4'-benzyloxy biphenyl], a nematic phase is observed []. Interestingly, dimeric compounds containing 4-benzyloxy-biphenyl connected to cholesterol through varying alkanedioate linkers demonstrate a range of liquid crystalline behaviors, including smectic and cholesteric phases. This highlights the influence of molecular structure and symmetry on the liquid crystalline properties of these compounds [].

Q2: How can 4-benzyloxy-biphenyl be synthesized?

A: 4-Benzyloxy-biphenyl can be synthesized through several routes. One method involves using 4-hydroxybiphenyl as a starting material and subjecting it to a multi-step synthesis including esterification, Friedel-Crafts acetylation, benzylation, chloroform reaction, and catalytic hydrogenolysis. This approach results in an overall yield of 57.8% []. Another study describes its use as a building block in the synthesis of side-chain liquid crystalline polymers, although the specific synthetic details for the 4-benzyloxy-biphenyl precursor are not provided in that particular study [].

Q3: What analytical techniques are used to characterize 4-benzyloxy-biphenyl and its derivatives?

A3: Various analytical methods are employed to characterize 4-benzyloxy-biphenyl and its derivatives. Common techniques include:

- Nuclear Magnetic Resonance Spectroscopy (NMR): Used to confirm the structure of 4-benzyloxy-biphenyl derivatives, particularly by analyzing proton (1H) NMR spectra [, ].

- Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule [].

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound [].

- Elemental Analysis: Confirms the elemental composition of the synthesized compound [].

- Differential Scanning Calorimetry (DSC): Used to study the phase transition behavior of liquid crystalline materials containing 4-benzyloxy-biphenyl [, ].

- Polarizing Microscopy: Employed to visually observe and characterize the liquid crystalline phases exhibited by compounds containing 4-benzyloxy-biphenyl [].

Q4: Can 4-benzyloxy-biphenyl be used in materials with nonlinear optical properties?

A: Yes, incorporating 4-benzyloxy-biphenyl as a side chain in liquid crystalline polymers can enhance their nonlinear optical properties []. The liquid crystalline nature of the polymer matrix allows for the alignment of the 4-benzyloxy-biphenyl units, which can improve the material's ability to interact with light in a nonlinear manner. This has potential applications in areas such as optical switching and data storage.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。